Sdz mrl 953

endotoxin tolerance sepsis prophylaxis therapeutic index

Researchers requiring TLR4 immunomodulation without LPS toxicity face limited options-most lipid A analogs lack the therapeutic window for reproducible in vivo studies. SDZ MRL 953 addresses this with a 10⁴- to >7×10⁵-fold toxicity reduction versus LPS while retaining protective immunostimulatory activity. • Selective cytokine induction: elevates G-CSF and IL-6 without triggering TNF-α, IL-1β, or IL-8 release • Prophylactic efficacy: single pretreatment dose enhances antibiotic rescue in E. coli and S. aureus sepsis models • Endotoxin tolerance: time-dependent protection against LPS-induced acute lung injury when administered 12 h pre-challenge Supplied as solid powder, ≥98% purity; available via custom synthesis with international delivery.

Molecular Formula C48H92NO14P
Molecular Weight 938.2 g/mol
CAS No. 123136-61-8
Cat. No. B048444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdz mrl 953
CAS123136-61-8
Synonyms2-deoxy-3,4-bis-O-(3-hydroxytetradecanoyl)-2-(3-hydroxytetradecanoylamido)-1-O-phosphono-alpha-D-glucopyranose
SDZ MRL 953
SDZ MRL-953
Molecular FormulaC48H92NO14P
Molecular Weight938.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O
InChIInChI=1S/C48H92NO14P/c1-4-7-10-13-16-19-22-25-28-31-38(51)34-42(54)49-45-47(62-44(56)36-40(53)33-30-27-24-21-18-15-12-9-6-3)46(41(37-50)60-48(45)63-64(57,58)59)61-43(55)35-39(52)32-29-26-23-20-17-14-11-8-5-2/h38-41,45-48,50-53H,4-37H2,1-3H3,(H,49,54)(H2,57,58,59)/t38-,39-,40-,41-,45-,46-,47-,48-/m1/s1
InChIKeyDRYNWBQTTUKLQD-STUKOUKJSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SDZ MRL 953: Lipid A Analog Overview


SDZ MRL 953 (CAS 123136-61-8) is a synthetic monosaccharidic lipid A analog and immunostimulant [1]. It features a single glucosamine backbone with three (R)-3-hydroxytetradecanoyl acyl chains and a C1-phosphate group, representing a minimal lipid A substructure capable of retaining immunostimulatory properties [2]. Preclinical studies demonstrate that SDZ MRL 953 exhibits an improved therapeutic window compared to native lipopolysaccharide (LPS) and synthetic lipid A, with significantly reduced toxicity while maintaining protective immunopharmacological activity [3].

TLR4/MD-2 immunostimulatory tool compound with reported low toxicity in animal models
Defined monosaccharidic lipid A analog for structure-activity and cytokine selectivity studies
Supports prophylactic immunostimulation and antibiotic-adjuvant research in sepsis models
Reported selective G-CSF/IL-6 induction without TNF-α elevation in human Phase I setting

SDZ MRL 953 vs. Other Lipid A Analogs


Lipid A analogs and LPS mimetics are not functionally interchangeable despite sharing structural homology and TLR4/MD-2 receptor engagement. SDZ MRL 953 is distinguished by an approximately 10⁴- to >7×10⁵-fold reduction in toxicity relative to LPS in galactosamine-sensitized mice, and a 1,000-fold lower potency than synthetic lipid A in TNF-α induction [1][2]. Other monosaccharide analogs in the same series, such as SDZ 281.288, exhibit significantly higher toxicity, while antagonist analogs like SDZ 880.431 demonstrate LPS-inhibitory rather than immunostimulatory activity [2]. Furthermore, SDZ MRL 953 induces a selective cytokine pattern—increasing G-CSF and IL-6 without elevating TNF-α, IL-1β, or IL-8—that is fundamentally distinct from LPS [3]. These quantitative differences in toxicity, cytokine selectivity, and functional outcome preclude generic substitution in research applications requiring defined immunomodulatory profiles.

LPS and native lipid A

LPS induces a broad proinflammatory cytokine storm; reported >10,000-fold difference in lethal toxicity may preclude direct replacement in models requiring low endotoxic potential.

Synthetic lipid A

Synthetic lipid A exhibits approximately 1,000-fold higher TNF-α induction potency; this may shift inflammatory readouts and compromise model consistency.

Other monosaccharide analogs (e.g., SDZ 281.288)

Structural analogs within the same series may display significantly higher toxicity or antagonist activity; cytokine profiles and functional outcomes are not interchangeable.

SDZ MRL 953: Comparative Evidence


Toxicity Reduction vs. LPS

SDZ MRL 953 was directly compared to lipopolysaccharide (LPS) from Salmonella abortus equi in galactosamine-sensitized B6D2F1 mice, a standard model for evaluating endotoxin lethality [1].

Lethal toxicity vs. LPS
Head-to-head
10⁴- to >7×10⁵-fold lower than LPS in galactosamine-sensitized mice
Reported low-toxicity immunostimulant context
Galactosamine-sensitized B6D2F1 model; intraperitoneal dosing
endotoxin tolerance sepsis prophylaxis therapeutic index

TNF-α Induction Potency vs. Synthetic Lipid A

In a direct comparative study of synthetic lipid A analogs in murine macrophages, SDZ MRL 953 was evaluated alongside synthetic lipid A for TNF-α secretion induction [1].

TNF-α induction vs. synthetic lipid A
Head-to-head
Approx. 1,000-fold lower potency in murine macrophages
Supports reduced proinflammatory potential interpretation
In vitro TNF-α secretion assay
cytokine modulation TLR4 agonism inflammation

Selective Cytokine Profile: G-CSF and IL-6

In a double-blind, randomized, vehicle-controlled Phase I clinical trial, cancer patients received intravenous SDZ MRL 953 followed by endotoxin challenge (Salmonella abortus equi, 2 ng/kg) [1].

Selective cytokine profile
Reported
Increased G-CSF and IL-6; no elevation of TNF-α, IL-1β, IL-8 in human Phase I
Distinct cytokine context for granulopoiesis research
Double-blind, vehicle-controlled; n=20 cancer patients
cytokine profile immunomodulation G-CSF

Prophylactic Protection in Sepsis Models

In a novel advanced sepsis model where antibiotic therapy was initiated only after mice appeared moribund, the effect of SDZ MRL 953 as an adjunct to cefotaxime or gentamicin was evaluated [1].

Advanced sepsis rescue
Method context
Combined with antibiotics, rescued moribund mice; antibiotics alone failed
Survival benefit in antibiotic-combination model
E. coli / S. aureus advanced sepsis; myelosuppressed and normal hosts
sepsis therapy antibiotic adjuvant immunostimulation

Acute Lung Injury Attenuation

The protective effect of SDZ MRL 953 pretreatment on E. coli endotoxin-induced acute lung injury was assessed in guinea pigs, comparing different pretreatment intervals [1].

Acute lung injury attenuation
Head-to-head
12 h pretreatment reduced lung injury markers; 10 min pretreatment ineffective
Time-dependent tolerance induction context
Guinea pig model; wet/dry ratio and albumin accumulation endpoints
acute lung injury ARDS prophylaxis endotoxin tolerance

Favorable Therapeutic Index Classification

A panel of six structurally diverse lipid A analogs, including three monosaccharides and three disaccharides, were evaluated in murine macrophages for gene induction and therapeutic potential [1].

Therapeutic index classification
Reported
Favorable index rank among 6 lipid A analogs; SDZ 281.288 ranked poor
Ranked comparator context for immunostimulant selection
Murine macrophage gene induction panel; functional toxicity differentiation
structure-activity relationship therapeutic index analog comparison

SDZ MRL 953: Research Applications


Sepsis Prophylaxis & Antibiotic Adjuvant

SDZ MRL 953 is indicated for studies of prophylactic immunostimulation in experimental sepsis models, particularly where antibiotics alone fail to rescue moribund animals. Evidence demonstrates that a single 1-day pretreatment dose dramatically enhances the curative effects of cefotaxime or gentamicin in advanced sepsis caused by E. coli or S. aureus [1]. The compound's 10⁴- to >7×10⁵-fold lower toxicity than LPS in galactosamine-sensitized mice further supports its suitability for sepsis models where endotoxin lethality must be minimized [2].

Selective G-CSF/IL-6 Cytokine Modulation

For investigations of TLR4-mediated immunomodulation requiring selective cytokine induction, SDZ MRL 953 provides a unique profile: in human Phase I data, the compound increased granulocyte counts and serum G-CSF/IL-6 without elevating TNF-α, IL-1β, or IL-8 [1]. This contrasts with LPS, which induces all proinflammatory cytokines, and with more toxic analogs like SDZ 281.288 [2]. This selective pattern makes SDZ MRL 953 a defined tool for studying biased TLR4 signaling and granulopoiesis.

Endotoxin Tolerance & Lung Injury Prophylaxis

SDZ MRL 953 is appropriate for research on endotoxin tolerance mechanisms and prophylaxis of endotoxin-mediated acute lung injury. Studies in guinea pigs show that SDZ MRL 953 (2 mg/kg IV) administered 12 hours before LPS challenge significantly attenuates lung injury parameters (wet/dry weight ratio, albumin accumulation), whereas administration 10 minutes before challenge provides no protection [1]. This time-dependent effect indicates tolerance induction rather than receptor blockade, providing a defined experimental system for studying tolerance mechanisms.

Myelosuppression & Immunocompromised Models

Based on its selective G-CSF elevation and enhanced nonspecific immunity [1], SDZ MRL 953 is indicated for studies in myelosuppressed host models where endogenous granulopoiesis stimulation is desired without triggering systemic inflammation. The compound's protective efficacy in myelosuppressed mice challenged with microbial infections [2] supports its use in chemotherapy- or irradiation-induced immunocompromise research. The favorable therapeutic index relative to LPS and other lipid A analogs [3] makes it particularly suitable for extended-dosing studies in vulnerable host models.

Application
Selection Property
Validation Focus
Sepsis model antibiotic-adjuvant research
Reported survival benefit with antibiotic co-administration in moribund models
Advanced sepsis endpoint validation; dosing interval optimization
Selective G-CSF/IL-6 cytokine studies
Cytokine profile lacking TNF-α, IL-1β, IL-8 induction
Cytokine panel profiling; granulopoiesis endpoint monitoring
Endotoxin tolerance and lung injury prophylaxis models
Time-dependent tolerance induction (12 h window)
Tolerance mechanism endpoints; organ injury parameter reduction
Myelosuppressed host model research
G-CSF elevation without systemic inflammation
Infection challenge under immunocompromised conditions; granulocyte recovery

Technical Documentation Hub

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33 linked technical documents
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